molecular formula C9H13NO2 B6210448 ethyl 3-ethyl-1H-pyrrole-2-carboxylate CAS No. 69687-81-6

ethyl 3-ethyl-1H-pyrrole-2-carboxylate

Cat. No.: B6210448
CAS No.: 69687-81-6
M. Wt: 167.2
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Description

Ethyl 3-ethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative featuring an ethyl substituent at the 3-position and an ethyl ester group at the 2-position of the pyrrole ring. Pyrroles are aromatic heterocycles with significant applications in medicinal chemistry, materials science, and agrochemicals due to their electronic properties and versatility in functionalization.

Properties

CAS No.

69687-81-6

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-ethylpyrrole with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-ethylpyrrole and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine at room temperature.

    Procedure: The base deprotonates the pyrrole, making it nucleophilic. The nucleophilic pyrrole then attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-ethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
This compound -C₂H₅ (3), -COOEt (2) C₉H₁₃NO₂ 183.21 (calculated) Hypothetical
Ethyl 2-methyl-1H-pyrrole-3-carboxylate -CH₃ (2), -COOEt (3) C₈H₁₁NO₂ 153.18
Ethyl 3-formyl-1H-pyrrole-2-carboxylate -CHO (3), -COOEt (2) C₈H₉NO₃ 167.16
Ethyl 4-chloro-1H-pyrrole-2-carboxylate -Cl (4), -COOEt (2) C₇H₈ClNO₂ 173.60
Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate -NH₂ (3), -CN (4), -C₂H₅ (1) C₁₀H₁₃N₃O₂ 207.23

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. This difference influences reactivity in electrophilic substitution reactions. The chloro substituent in ethyl 4-chloro-1H-pyrrole-2-carboxylate introduces steric and electronic effects, likely reducing solubility in polar solvents compared to the ethyl-substituted analog .
  • Melting Points and Solubility :

    • Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a) has a melting point of 103–105°C, while its 4-ethyl analog (6b) melts at 81–83°C, suggesting alkyl chain length and branching impact crystallinity .
    • Ethyl 2-methyl-1H-pyrrole-3-carboxylate exhibits a Log S value of -1.4, indicating moderate aqueous solubility, which may differ for the 3-ethyl analog due to increased hydrophobicity .

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